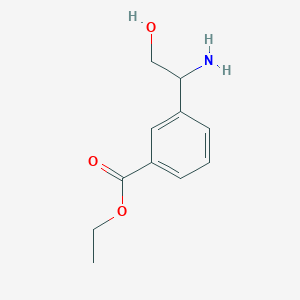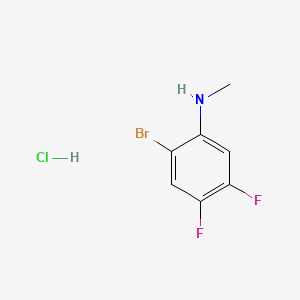
2-Methyl-2-(4-methylpiperazin-1-yl)propanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 2-methylpropanoic acid with 4-methylpiperazine. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves:
Reactants: 2-methylpropanoic acid, 4-methylpiperazine, hydrochloric acid.
Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete mixing of the reactants.
Purification: The product is purified by recrystallization from an appropriate solvent to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds. These products have various applications in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The piperazine ring plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and receptor antagonism .
Comparación Con Compuestos Similares
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine.
Imatinib: 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl]benzamide.
Uniqueness
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the piperazine ring. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C9H20Cl2N2O2 |
|---|---|
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13)11-6-4-10(3)5-7-11;;/h4-7H2,1-3H3,(H,12,13);2*1H |
Clave InChI |
XYKJLJPJKPRETH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)N1CCN(CC1)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)





![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13513365.png)
![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)


